(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
CAS No.:
Cat. No.: VC15680587
Molecular Formula: C25H20N2O4S
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20N2O4S |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-phenacylsulfanyl-3-phenylimidazol-4-one |
| Standard InChI | InChI=1S/C25H20N2O4S/c1-31-23-15-17(12-13-21(23)28)14-20-24(30)27(19-10-6-3-7-11-19)25(26-20)32-16-22(29)18-8-4-2-5-9-18/h2-15,28H,16H2,1H3/b20-14+ |
| Standard InChI Key | NWTZXPFAEPRUCU-XSFVSMFZSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound’s molecular formula is C25H20N2O4S, with a molecular weight of 444.5 g/mol. Its IUPAC name, (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-phenacylsulfanyl-3-phenylimidazol-4-one, reflects three key structural components:
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A 4-hydroxy-3-methoxybenzylidene moiety at position 5
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A phenacylsulfanyl group at position 2
The E-configuration at the C5 double bond is confirmed by the stereodescriptor in its IUPAC name, indicating trans geometry between the benzylidene group and the imidazolone ring.
Spectroscopic and Structural Analysis
While experimental NMR or crystallographic data for this exact compound are unavailable, analogous imidazolone derivatives exhibit characteristic spectral patterns:
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FTIR: Strong absorption bands for carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1250 cm⁻¹) groups .
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UV-Vis: Conjugated π-systems in benzylidene derivatives typically show λmax between 300–400 nm .
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Mass Spectrometry: Expected molecular ion peak at m/z 444.5 with fragmentation patterns arising from cleavage at the sulfanyl and benzylidene groups.
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely follows a two-step approach, as demonstrated for structurally related imidazolones :
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Knoevenagel Condensation: Formation of the benzylidene group via reaction between a 2-thiohydantoin precursor and a substituted benzaldehyde.
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S-Alkylation: Introduction of the phenacylsulfanyl group using a halogenated alkylating agent.
Table 1: Hypothetical Synthetic Pathway
Stereochemical Considerations
Microwave-assisted synthesis, as reported for similar compounds, enhances stereoselectivity by promoting rapid, uniform heating. The E-configuration is favored due to steric hindrance between the benzylidene substituent and imidazolone ring .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to aromatic substituents; sparingly soluble in polar solvents (e.g., water) but soluble in DMSO or DMF.
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Stability: Susceptible to hydrolysis at the thioether bond under acidic or basic conditions. Storage at –20°C under inert atmosphere is recommended.
Table 2: Predicted LogP and pKa Values
Research Gaps and Future Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.
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Biological Screening: Prioritizing assays against Gram-positive bacteria (e.g., S. aureus) and fungal pathogens.
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Computational Studies: Molecular docking to identify potential targets, such as dihydrofolate reductase or topoisomerase IV.
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